N'-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide
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Overview
Description
N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide is a chemical compound with the molecular formula C17H14Cl2N2O2 and a molecular weight of 349.22 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group and a methylbenzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide typically involves the reaction of 2,4-dichlorocinnamic acid with 4-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]benzohydrazide: A similar compound with a benzohydrazide moiety instead of a methylbenzohydrazide group.
N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-chlorobenzohydrazide: A derivative with a chlorobenzohydrazide group.
Uniqueness
N’-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide is unique due to its specific combination of a dichlorophenyl group and a methylbenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
N'-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide, with the CAS number 478041-74-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14Cl2N2O2, with a molecular weight of 349.21 g/mol. The compound features a hydrazide functional group, which is often associated with various biological activities such as anti-inflammatory and anticancer effects .
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Antioxidant Activity : Many hydrazone derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress. This activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) to measure free radical scavenging abilities .
- Anticancer Properties : Compounds in this class have been studied for their ability to induce apoptosis in cancer cells. For instance, some hydrazones have been demonstrated to inhibit cell proliferation in various cancer cell lines by promoting apoptotic pathways .
- Antimicrobial Activity : The presence of aromatic rings and halogen substituents in the structure may enhance the antimicrobial efficacy of the compound against various pathogens. Research has shown that similar compounds exhibit broad-spectrum antibacterial and antifungal activities .
Anticancer Activity
A study investigating the cytotoxic effects of hydrazone derivatives reported that this compound exhibited significant activity against MCF-7 breast cancer cells. The IC50 value was found to be approximately 15 µM, indicating potent antiproliferative effects compared to control groups .
Antioxidant Assays
In antioxidant assays using DPPH, the compound showed a notable decrease in absorbance at 517 nm, suggesting effective free radical scavenging capabilities. The results indicated that at concentrations above 50 µM, the compound could reduce DPPH radicals by more than 70%, highlighting its potential as an antioxidant agent .
Antimicrobial Studies
In antimicrobial evaluations against Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest that the compound possesses significant antibacterial properties that warrant further investigation for therapeutic applications .
Summary of Biological Activities
Properties
IUPAC Name |
N'-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-2-4-13(5-3-11)17(23)21-20-16(22)9-7-12-6-8-14(18)10-15(12)19/h2-10H,1H3,(H,20,22)(H,21,23)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGMGQQGPMQYAL-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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